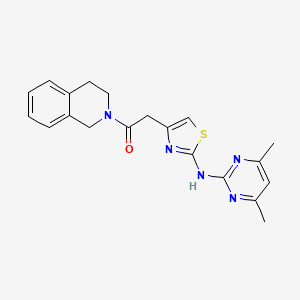

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone

Description

This compound features a 3,4-dihydroisoquinoline moiety linked via an ethanone bridge to a thiazole ring substituted with a 4,6-dimethylpyrimidin-2-yl amino group. The dihydroisoquinoline core contributes to aromatic π-stacking interactions, while the dimethylpyrimidine-thiazole system enhances hydrogen bonding and hydrophobic interactions. Such structural motifs are common in kinase inhibitors and antimicrobial agents, though specific biological data for this compound remain unexplored in the provided evidence.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c1-13-9-14(2)22-19(21-13)24-20-23-17(12-27-20)10-18(26)25-8-7-15-5-3-4-6-16(15)11-25/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHUHSAEYVNWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be constructed through a Pictet-Spengler reaction.

Thiazole Ring Construction: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.

Pyrimidine Ring Formation: The pyrimidine ring can be introduced through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling Reactions: The final step involves coupling the isoquinoline, thiazole, and pyrimidine moieties through appropriate linkers and reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Materials Science: The compound may be explored for its electronic properties, making it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole-Pyrimidine System

2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 1396807-39-8)

- Molecular Formula : C₁₉H₁₈ClN₃OS

- Key Features: Chlorobenzo[d]thiazol substituent (electron-withdrawing Cl atom). Methylamino linker instead of pyrimidinyl amino group.

- Reduced steric bulk compared to the dimethylpyrimidine group in the target compound.

1-[1,2,3,4-Tetrahydro-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-5-pyrimidinyl]ethanone (CAS 300820-11-5)

- Molecular Formula : C₁₄H₁₄N₂O₂S

- Key Features :

- Thioxo (C=S) and hydroxylphenyl substituents.

- Tetrahydro-pyrimidine core.

- Implications: Thioxo group may participate in hydrogen bonding or metal coordination.

Structural and Electronic Comparisons

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone is a member of a class of compounds that have garnered attention due to their potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological activity of this compound based on various studies, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structures : It features a 3,4-dihydroisoquinoline moiety and a thiazole ring substituted with a pyrimidine derivative.

- Inhibition of Enzymes : Compounds similar to the target compound have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can help increase levels of neurotransmitters in the brain, potentially improving cognitive function .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may protect neuronal cells from oxidative stress—a significant factor in neurodegeneration .

- Cytotoxic Effects : Preliminary studies indicate that certain derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound possess significant inhibitory activity against AChE and MAOs. For example, a closely related compound showed IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating potent enzyme inhibition . These findings suggest that modifications to the isoquinoline structure can enhance biological activity.

In Vivo Studies

Animal studies have reported that certain derivatives display favorable pharmacokinetic profiles and low toxicity at therapeutic doses. For instance, one study indicated that a related compound had no acute toxicity even at high doses (2500 mg/kg) when administered orally .

Case Studies

- Alzheimer's Disease Models : In models designed to mimic Alzheimer's disease, compounds derived from 3,4-dihydroisoquinoline have been shown to improve cognitive deficits by enhancing cholinergic transmission through AChE inhibition.

- Cancer Research : In studies involving various cancer cell lines, compounds similar to the target compound have exhibited selective cytotoxicity. For instance, some derivatives were tested against breast cancer cells and demonstrated significant cell death at micromolar concentrations .

Data Summary

The following table summarizes key findings related to the biological activity of the compound and its derivatives:

| Biological Activity | Measurement Method | Result |

|---|---|---|

| AChE Inhibition | IC50 (µM) | 0.28 (effective inhibitor) |

| MAO-A Inhibition | IC50 (µM) | 0.91 (effective inhibitor) |

| Cytotoxicity (Cancer Cells) | Viability Assay | Significant at µM levels |

| Acute Toxicity | LD50 (mg/kg) | >2500 (safe in vivo) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.